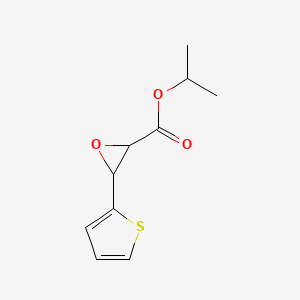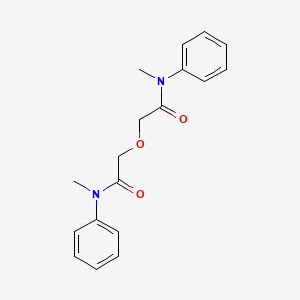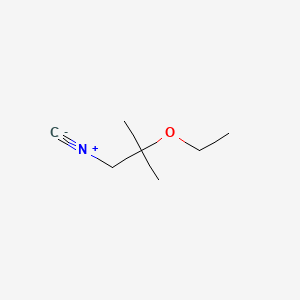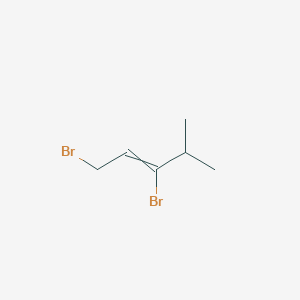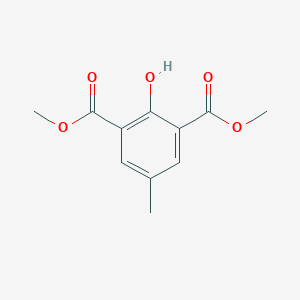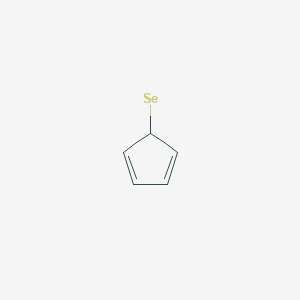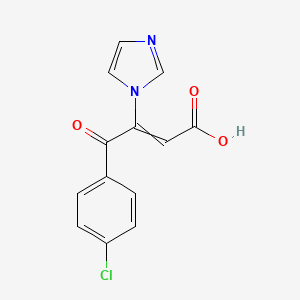![molecular formula C21H28O3 B14281762 1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol CAS No. 136795-25-0](/img/structure/B14281762.png)
1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol is a chemical compound known for its unique structure and properties It consists of a propan-2-ol backbone with two 4-(propan-2-yl)phenoxy groups attached to the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol typically involves the reaction of 4-(propan-2-yl)phenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is then opened by another molecule of 4-(propan-2-yl)phenol to yield the final product. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and higher yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives. Substitution reactions can lead to the formation of amine or thiol derivatives .
Applications De Recherche Scientifique
1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The phenoxy groups can interact with various enzymes and receptors, leading to changes in their activity. The compound’s hydroxyl group can also participate in hydrogen bonding and other interactions, affecting its overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisoprolol: A beta-blocker with a similar phenoxypropanol structure.
Metoprolol: Another beta-blocker with a related structure.
1,3-Bis(4-methoxyphenyl)-1-propanone: A compound with a similar backbone but different substituents.
Uniqueness
1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol is unique due to its specific combination of phenoxy and propan-2-ol groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Its reactivity and potential biological activity set it apart from other similar compounds .
Propriétés
Numéro CAS |
136795-25-0 |
|---|---|
Formule moléculaire |
C21H28O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1,3-bis(4-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C21H28O3/c1-15(2)17-5-9-20(10-6-17)23-13-19(22)14-24-21-11-7-18(8-12-21)16(3)4/h5-12,15-16,19,22H,13-14H2,1-4H3 |
Clé InChI |
VYMACICHPSDGKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


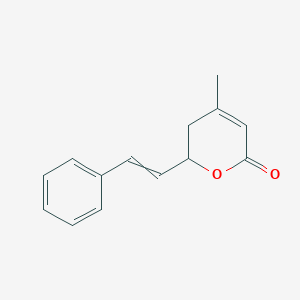
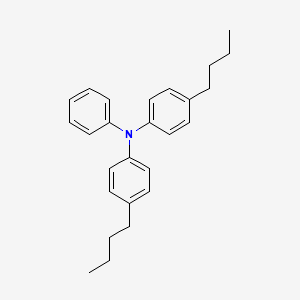
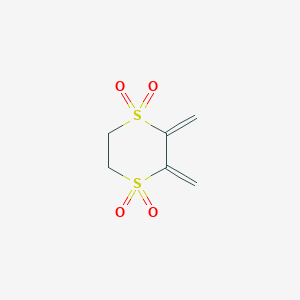
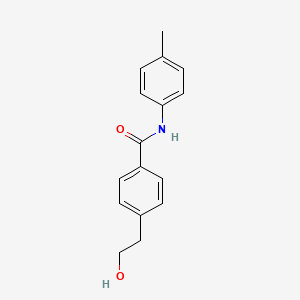
![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)
